3-phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile
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Overview
Description
Beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile: is a chemical compound that features a dioxaborolane ring attached to a benzene ring with a propanenitrile group
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the compound can form bonds with other atoms in a target molecule, facilitating various chemical transformations.
Biochemical Pathways
It’s worth noting that the compound’s potential to participate in borylation reactions could influence a variety of biochemical processes, depending on the specific context of its use .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution within a biological system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known to be insoluble in water but soluble in organic solvents like chloroform, ether, and dichloromethane . Therefore, the presence of these solvents could enhance the compound’s reactivity. Additionally, the compound may hydrolyze under humid conditions , which could affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a benzene derivative containing a propanenitrile group. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Allylboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Uniqueness: Beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWKWZHNONSMMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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